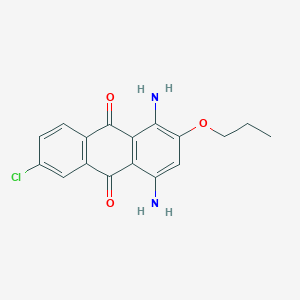
5-Nitro-2,3-dihydrobenzofuran-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2,3-dihydrobenzofuran-7-carboxamide is a synthetic organic compound belonging to the benzofuran familyThis compound, in particular, has garnered attention due to its potential as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair processes .
Vorbereitungsmethoden
The synthesis of 5-Nitro-2,3-dihydrobenzofuran-7-carboxamide involves several key steps:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
5-Nitro-2,3-dihydrobenzofuran-7-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Oxidation: Oxidation of the dihydrobenzofuran ring can be achieved using oxidizing agents like potassium permanganate.
The major products formed from these reactions include 5-amino-2,3-dihydrobenzofuran-7-carboxamide and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2,3-dihydrobenzofuran-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential PARP-1 inhibitor, which could be useful in cancer therapy by enhancing the efficacy of DNA-damaging agents.
Biological Research: The compound is used in studies related to DNA repair mechanisms and the role of PARP-1 in cellular processes.
Industrial Applications: It may serve as a precursor for the synthesis of other biologically active benzofuran derivatives.
Wirkmechanismus
The mechanism of action of 5-Nitro-2,3-dihydrobenzofuran-7-carboxamide involves the inhibition of PARP-1. PARP-1 is an enzyme that utilizes NAD+ to synthesize poly(ADP-ribose) chains, which are involved in DNA repair. By inhibiting PARP-1, the compound prevents the repair of DNA damage, leading to cell death in cancer cells that rely on PARP-1 for survival .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Nitro-2,3-dihydrobenzofuran-7-carboxamide include:
2,3-Dihydrobenzofuran-7-carboxamide: Lacks the nitro group and has different biological activities.
2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide: Another derivative with a different substitution pattern, showing varying degrees of PARP-1 inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its potency as a PARP-1 inhibitor compared to other benzofuran derivatives .
Eigenschaften
Molekularformel |
C9H8N2O4 |
|---|---|
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
5-nitro-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C9H8N2O4/c10-9(12)7-4-6(11(13)14)3-5-1-2-15-8(5)7/h3-4H,1-2H2,(H2,10,12) |
InChI-Schlüssel |
GAMSIIYRKBPBNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2C(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



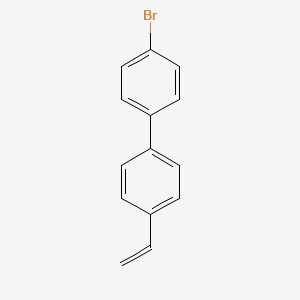
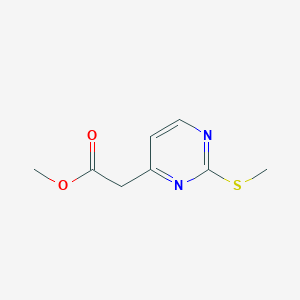
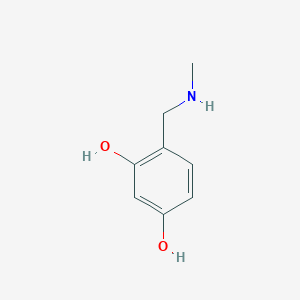
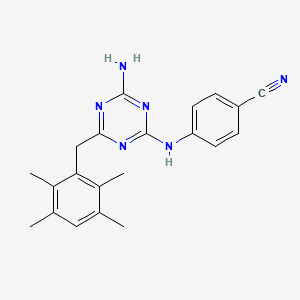
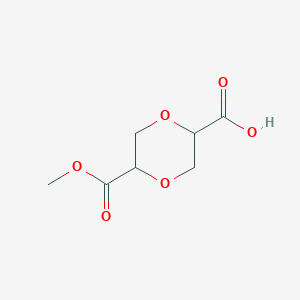
![N-[(2R)-2-hydroxyheptadecyl]dodecanamide](/img/structure/B15250938.png)
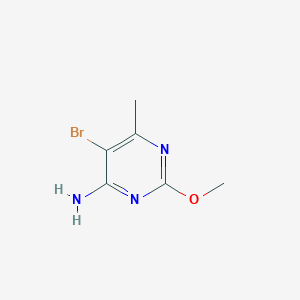
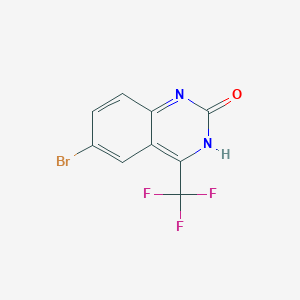

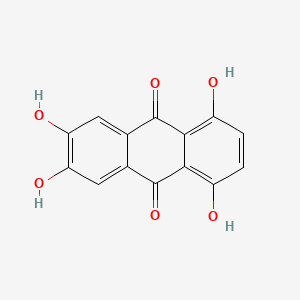
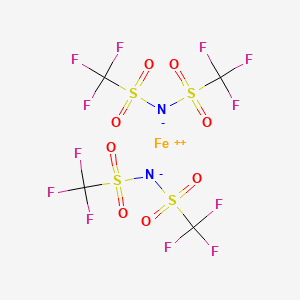
![2-O-benzyl 5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-2,5,8a-tricarboxylate](/img/structure/B15250983.png)
